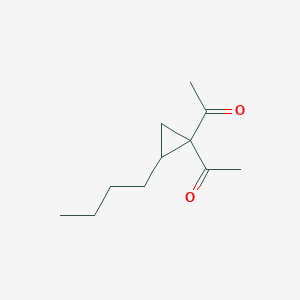
1,1'-(2-Butylcyclopropane-1,1-diyl)di(ethan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2-Butylcyclopropane-1,1-diyl)di(ethan-1-one) is an organic compound characterized by its unique cyclopropane ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The cyclopropane ring imparts unique chemical properties, making it a subject of scientific research.
Preparation Methods
The synthesis of 1,1’-(2-Butylcyclopropane-1,1-diyl)di(ethan-1-one) typically involves the following steps:
Cyclopropanation Reaction: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a carbene precursor under specific conditions.
Butyl Substitution:
Ethanone Formation: The final step involves the formation of the ethanone groups through a series of oxidation and reduction reactions.
Industrial production methods may involve the use of catalysts to enhance the efficiency and yield of the desired product. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in the synthesis process.
Chemical Reactions Analysis
1,1’-(2-Butylcyclopropane-1,1-diyl)di(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1,1’-(2-Butylcyclopropane-1,1-diyl)di(ethan-1-one) has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of polymers and specialty chemicals.
Mechanism of Action
The mechanism by which 1,1’-(2-Butylcyclopropane-1,1-diyl)di(ethan-1-one) exerts its effects involves its interaction with specific molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1,1’-(2-Butylcyclopropane-1,1-diyl)di(ethan-1-one) can be compared with other cyclopropane-containing compounds, such as:
Cyclopropane-1,1-dicarboxylic acid: This compound has two carboxylic acid groups attached to the cyclopropane ring, making it more acidic and reactive.
Cyclopropylmethyl ketone: This compound contains a cyclopropane ring attached to a methyl ketone group, exhibiting different reactivity and stability compared to 1,1’-(2-Butylcyclopropane-1,1-diyl)di(ethan-1-one).
The uniqueness of 1,1’-(2-Butylcyclopropane-1,1-diyl)di(ethan-1-one) lies in its specific substitution pattern and the presence of ethanone groups, which impart distinct chemical and physical properties.
Properties
CAS No. |
90284-94-9 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-(1-acetyl-2-butylcyclopropyl)ethanone |
InChI |
InChI=1S/C11H18O2/c1-4-5-6-10-7-11(10,8(2)12)9(3)13/h10H,4-7H2,1-3H3 |
InChI Key |
SNUDIOJWVQJRGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC1(C(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(Tributylstannyl)sulfanyl]carbonothioyl}butan-1-amine](/img/structure/B14355681.png)
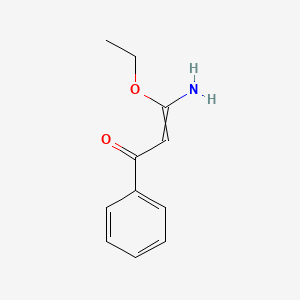
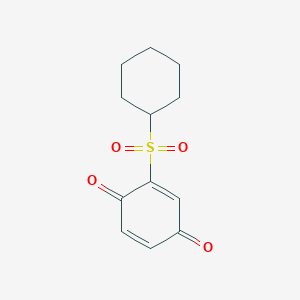
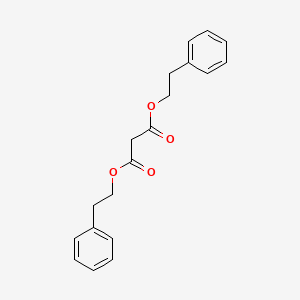
![N-Methyl-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetamide](/img/structure/B14355696.png)
![3,8-Dimethylpyrazino[2,3-f]quinoxaline](/img/structure/B14355702.png)
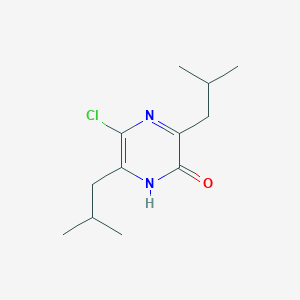
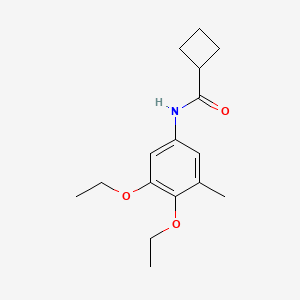
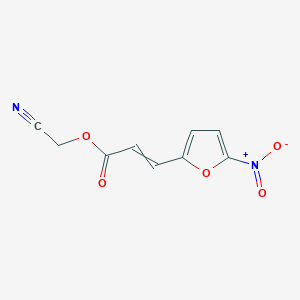
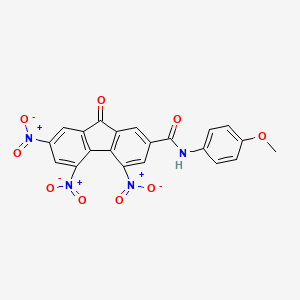

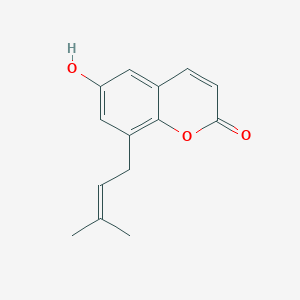
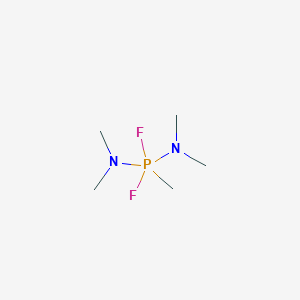
![N-[4,4-Bis(4-fluorophenyl)butyl]-2-methoxybenzamide](/img/structure/B14355774.png)
